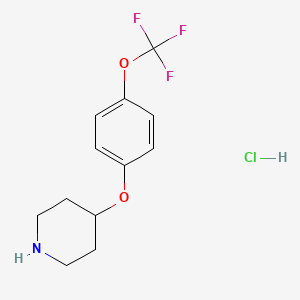

4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride

Description

4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride (CAS: 28033-37-6) is a piperidine derivative featuring a trifluoromethoxy-substituted phenoxy group at the para position. Its molecular formula is C₁₂H₁₄F₃NO·HCl, with a molecular weight of 281.70 g/mol (free base: 245.24 g/mol + HCl: 36.46 g/mol). This compound is notably used in synthesizing Delamanid, a potent anti-tuberculosis drug, where its trifluoromethoxy group enhances metabolic stability and target binding .

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenoxy]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNYZXCZVRQHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Overview

The most widely documented method involves a four-step sequence starting from 4-[4-(trifluoromethoxy)phenoxy]pyridine (Figure 1). This route avoids costly starting materials and minimizes side reactions, making it industrially favorable.

Stepwise Procedure

Step 1: Formation of N-Benzylpyridinium Salt

4-[4-(Trifluoromethoxy)phenoxy]pyridine reacts with benzyl halides (e.g., benzyl bromide) in a polar aprotic solvent like tetrahydrofuran (THF) at 0–15°C. The reaction generates N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt with near-quantitative yield.

Step 2: Sodium Borohydride Reduction

The pyridinium salt undergoes reduction using sodium borohydride (NaBH₄) in THF at 0–40°C. Acetic acid is added to stabilize intermediates, yielding N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine. This step achieves 99% yield and 96.1% purity.

Step 3: Catalytic Hydrogenation

The tetrahydro pyridine intermediate is hydrogenated using platinum dioxide (PtO₂) under hydrogen gas (H₂) in methanol. This step converts the dihydro pyridine to the piperidine ring, producing 4-[4-(trifluoromethoxy)phenoxy]piperidinium acetate with 94.5% yield.

Step 4: Alkali Treatment and Salt Formation

The piperidinium salt is treated with aqueous sodium hydroxide (NaOH) to free the base, which is then converted to the hydrochloride salt using hydrochloric acid (HCl). The final product attains 99.6% purity and 99% yield.

Advantages and Limitations

- Advantages : High yields (>94% per step), minimal byproducts, and scalability to multi-kilogram batches.

- Limitations : Requires PtO₂, a costly catalyst, and stringent temperature control during hydrogenation.

Mesylation and Nucleophilic Substitution Route

Synthetic Strategy

This method, adapted from Scirp, employs N-carbethoxy-4-hydroxy piperidine as the starting material. The hydroxyl group is activated via mesylation, followed by nucleophilic substitution with 4-(trifluoromethoxy)phenol.

Detailed Protocol

Mesylation :

N-Carbethoxy-4-hydroxy piperidine reacts with methanesulfonyl chloride (MsCl) in toluene at <20°C in the presence of triethylamine (Et₃N). The mesylated intermediate is isolated in 85–90% yield.

Nucleophilic Substitution :

The mesylated compound undergoes substitution with 4-(trifluoromethoxy)phenol in aqueous sodium hydroxide (NaOH) and tetrabutylammonium bromide (TBAB) at 86°C. This step achieves 70–75% conversion.

Deprotection :

The carbethoxy group is removed using potassium hydroxide (KOH) in ethanol, yielding 4-(4-(trifluoromethoxy)phenoxy)piperidine. Subsequent HCl treatment forms the hydrochloride salt.

Performance Metrics

Challenges

- Byproducts : Triphenylphosphine oxide formation necessitates column chromatography.

- Scalability : High solvent volumes and extended reaction times limit industrial adoption.

Comparative Analysis of Synthetic Methods

Emerging Methodologies and Innovations

Recent patents explore alternative pathways, such as Suzuki–Miyaura coupling for introducing the trifluoromethoxy phenyl group. However, these methods remain experimental due to challenges in regioselectivity and catalyst recycling.

Chemical Reactions Analysis

Nucleophilic Substitution

The piperidine nitrogen is a reactive site for alkylation or acylation. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylpiperidines .

Hydrolysis

The hydrochloride salt can undergo hydrolysis under acidic or basic conditions to regenerate the free base form.

Oxidation Reactions

The piperidine ring and phenoxy group participate in oxidation:

-

Piperidine Ring Oxidation : Using KMnO₄ or CrO₃ oxidizes the piperidine ring to form N-oxides or ketones, depending on conditions .

-

Phenoxy Group Stability : The trifluoromethoxy group resists oxidation, preserving aromaticity under typical oxidative conditions.

Example Reaction :

Reduction Reactions

Reductive transformations are less common but possible:

-

Catalytic Hydrogenation : The piperidine ring is generally stable under H₂/Pd-C, but substituents like aryl ethers may reduce under high pressure.

Trifluoromethoxy Group Reactivity

The -OCF₃ group exhibits unique stability and electronic effects:

-

Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing nature deactivates the aromatic ring, directing incoming electrophiles to meta positions.

-

Nucleophilic Aromatic Substitution (NAS) : Limited reactivity due to strong electron withdrawal, but possible under harsh conditions (e.g., NH₃/NaNH₂) .

Cross-Coupling Reactions

The phenoxy group can engage in metal-catalyzed couplings:

-

Suzuki Coupling : Requires pre-functionalization (e.g., bromination) of the aromatic ring.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:

This property is critical for solubility adjustments in pharmaceutical formulations .

Comparative Reactivity Table

Case Studies

-

Synthesis of Analogous Compounds : A 2022 study reported the synthesis of trifluoromethoxy-containing pyridine derivatives via nucleophilic substitution, achieving >90% yield using DMF as a solvent .

-

Stability Under Acidic Conditions : The hydrochloride salt remains stable in 0.1 M HCl at 25°C for 24 hours, confirming its suitability for oral drug formulations .

Mechanistic Insights

-

Steric and Electronic Effects : The trifluoromethoxy group’s -I effect reduces electron density on the phenoxy ring, directing reactivity toward electrophilic species at specific positions.

-

Salt Formation : Protonation of the piperidine nitrogen enhances water solubility, critical for biological applications.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets involved in these conditions .

Neuropharmacological Applications

Recent studies have demonstrated that 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride acts as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are critical for drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity. The compound's ability to modulate neurotransmitter systems further suggests its utility in neuropharmacology.

Biochemical Research

Receptor Binding and Enzyme Inhibition

In biochemical studies, this compound is utilized to explore receptor binding mechanisms and enzyme inhibition. It aids researchers in understanding complex biochemical pathways, particularly those related to neuroimmunological processes. For instance, the compound's modifications have been shown to affect ABHD12 activity, a key player in inflammatory responses .

Agricultural Chemistry

Potential as Pesticides or Herbicides

The compound is also being investigated for its potential applications in agricultural chemistry. Its properties may allow it to function effectively as a pesticide or herbicide, providing innovative solutions for crop protection against pests and diseases .

Material Science

Development of Advanced Materials

In material science, this compound is examined for its chemical resistance properties. This makes it suitable for creating coatings and other materials that require durability under harsh conditions .

Analytical Chemistry

Enhancing Detection Methods

This compound plays a role in analytical chemistry by contributing to the development of methods for detecting and quantifying various substances. Its unique chemical behavior enhances the accuracy of laboratory results, making it a valuable tool for researchers .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

Trifluoromethyl vs. Trifluoromethoxy

- 4-[4-(Trifluoromethyl)phenoxy]piperidine Hydrochloride (CAS: 28033-37-6 analog) Molecular Formula: C₁₂H₁₄F₃NO·HCl Key Difference: Replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group. This may alter pharmacokinetic profiles, such as plasma half-life and tissue distribution .

Positional Isomerism

- 4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride (CAS: 337912-66-0) Molecular Formula: C₁₂H₁₄F₃NO·HCl Key Difference: The trifluoromethyl group is at the meta position (3-position) of the phenoxy ring. However, para-substitution often offers better symmetry and thermodynamic stability in crystalline forms .

Linker Modifications

Ethyl Linker Addition

- 4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine Hydrochloride (CAS: 1219968-00-9) Molecular Formula: C₁₄H₁₉ClF₃NO Key Difference: Incorporates a two-carbon ethyl linker between the phenoxy group and piperidine. Impact: The ethyl spacer increases conformational flexibility, which may enhance interaction with hydrophobic binding pockets. However, this could also reduce selectivity due to increased rotational freedom .

Heterocyclic Ring Replacements

- 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine Hydrochloride (CAS: MFCD13561267) Molecular Formula: C₁₂H₁₄F₃N₂O·HCl Key Difference: Replaces the benzene ring with a pyridine ring. However, the electron-withdrawing nature of pyridine may reduce the electron density of the trifluoromethyl group, affecting its electronic interactions in biological systems .

Physicochemical and Pharmacological Comparisons

Molecular Weight and Solubility

Pharmacological Activity

- 4-(4-(Trifluoromethoxy)phenoxy)piperidine HCl: Critical in Delamanid’s mechanism of action, targeting mycobacterial cell wall synthesis .

- 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl: Used in early-stage antiviral research, with meta-substitution showing improved IC₅₀ values against RNA viruses .

- Ethyl-linked analogs : Explored in CNS drug development due to enhanced blood-brain barrier penetration .

Toxicity and Regulatory Status

- Acute Toxicity: Data for 4-(4-(Trifluoromethoxy)phenoxy)piperidine HCl is unavailable, but analogs like 4-(Diphenylmethoxy)piperidine HCl show delayed acute effects upon exposure (e.g., respiratory irritation) .

- Regulatory Status : Governed by frameworks like the U.S. EPA’s High Production Volume (HPV) program and REACH in the EU. Trifluoromethoxy derivatives may face stricter scrutiny due to environmental persistence .

Biological Activity

4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H15ClF3NO

- Molecular Weight : 281.70 g/mol

- CAS Number : 1004618-85-2

- InChI Key : Notable for its trifluoromethoxy group, which may enhance its lipophilicity and biological interactions.

Synthesis

The synthesis of 4-(4-(trifluoromethoxy)phenyl)piperidine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)phenol with piperidine in the presence of hydrochloric acid under controlled conditions. A common method includes dissolving the starting materials in methanol and allowing the reaction to proceed at room temperature for several hours, achieving high yields (up to 100%) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 0.1 μg/mL, indicating strong antibacterial effects .

Anticancer Properties

Research has demonstrated that related piperidine derivatives possess anticancer activity. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies

- Study on Antibacterial Efficacy :

-

Anticancer Activity Analysis :

- In a recent publication, a series of piperidine-based compounds were evaluated for their anticancer properties. The study found that certain substitutions on the piperidine ring enhanced cytotoxicity against human cancer cells, suggesting that structural modifications could lead to more effective anticancer agents .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication.

- Cell Membrane Disruption : The lipophilic nature due to the trifluoromethoxy group may facilitate membrane penetration, leading to cell lysis .

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial dysfunction .

Q & A

Q. What are the recommended synthetic routes for 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(trifluoromethoxy)phenol and a piperidine derivative under basic conditions (e.g., NaH or K₂CO₃ in anhydrous solvents like DMF or THF) . Key steps include:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-(Trifluoromethoxy)phenol + piperidine derivative | Core ether bond formation |

| 2 | HCl gas or aqueous HCl | Salt formation (hydrochloride) |

| Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions (e.g., oxidation of the trifluoromethoxy group) . |

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in polar solvents (water, ethanol) and non-polar solvents (DCM, ether) using UV-Vis spectroscopy or HPLC. Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., hydrolyzed phenoxy groups) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved when studying this compound’s receptor interactions?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, ligand concentrations). To address this:

- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Perform molecular docking studies to predict binding affinities to related receptors (e.g., serotonin or dopamine receptors) and validate with mutagenesis .

- Example: A study found IC₅₀ discrepancies (10 nM vs. 1 µM) for sigma-1 receptor binding; this was attributed to differences in membrane preparation methods .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to the piperidine ring to enhance solubility without disrupting target binding .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., oxidation of the piperidine ring). Fluorination at vulnerable positions can block CYP450-mediated degradation .

- Plasma Protein Binding : Measure via equilibrium dialysis; trifluoromethoxy groups may increase albumin binding, requiring structural tweaks .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for neurological targets?

- Methodological Answer :

- Core Modifications : Compare analogs with varied substituents (e.g., 4-fluorophenoxy vs. 4-chlorophenoxy) using in vitro receptor panels .

- Stereochemistry : Synthesize enantiomers via chiral resolution and test for differential activity (e.g., κ-opioid vs. µ-opioid receptor selectivity) .

- Data Analysis : Apply multivariate statistical models (e.g., PCA) to correlate structural features with activity cliffs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in cytotoxicity assays across different cell lines?

- Methodological Answer :

- Cell Line Variability : Test in primary cells vs. immortalized lines (e.g., HEK293 vs. SH-SY5Y) to assess relevance to native tissue .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to isolate pathways (e.g., apoptosis vs. necrosis) .

- Example: A study reported LC₅₀ values ranging from 50 µM (HeLa) to >200 µM (HepG2), suggesting tissue-specific toxicity linked to metabolic enzyme expression .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the compound’s neuropharmacological effects?

- Methodological Answer :

- Rodent Models : Use tail-flick (analgesia) or forced swim tests (antidepressant activity) with dose-ranging studies (1–30 mg/kg, IP or PO) .

- PK/PD Integration : Collect plasma/brain samples at timed intervals to correlate exposure (AUC) with efficacy .

- Safety : Monitor for off-target effects (e.g., locomotor activity in open-field tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.